molecular formula C11H18O2 B14469284 Propyl cyclohexylideneacetate CAS No. 65792-52-1

Propyl cyclohexylideneacetate

Cat. No.: B14469284
CAS No.: 65792-52-1
M. Wt: 182.26 g/mol
InChI Key: QHCBAYOJCKYBMA-UHFFFAOYSA-N
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Description

Propyl cyclohexylideneacetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry this compound is characterized by its unique structure, which includes a propyl group attached to a cyclohexylideneacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl cyclohexylideneacetate typically involves the reaction of cyclohexanone with propyl acetate in the presence of a catalyst. One common method is the use of sodium hydride in dry benzene as a base to deprotonate the cyclohexanone, followed by the addition of propyl acetate . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The mixture is then heated to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl cyclohexylideneacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Propyl cyclohexylideneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound’s ester group makes it a potential candidate for studying enzyme-catalyzed hydrolysis reactions.

    Medicine: Research is ongoing to explore its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of propyl cyclohexylideneacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of cyclohexanone and propyl alcohol. These products can further participate in metabolic pathways, influencing biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohexylideneacetate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl cyclohexylideneacetate: Contains a methyl group instead of a propyl group.

    Butyl cyclohexylideneacetate: Features a butyl group in place of the propyl group.

Uniqueness

Propyl cyclohexylideneacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry. Its unique fragrance profile also sets it apart in the flavor and fragrance industry.

Properties

CAS No.

65792-52-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

propyl 2-cyclohexylideneacetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3

InChI Key

QHCBAYOJCKYBMA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=C1CCCCC1

Origin of Product

United States

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